![molecular formula C5H7N5 B14617515 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-30-4](/img/structure/B14617515.png)
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its bicyclic structure, which includes a triazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
6-C(O)R-7-aryl-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in their substituents and functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyrimidine ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern and the presence of a methyl group at the 1-position
Propiedades
Número CAS |
58950-30-4 |
|---|---|
Fórmula molecular |
C5H7N5 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H7N5/c1-10-4-2-6-3-7-5(4)8-9-10/h3H,2H2,1H3,(H,6,7) |
Clave InChI |
VSZUQZGUQHMBGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(NC=NC2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




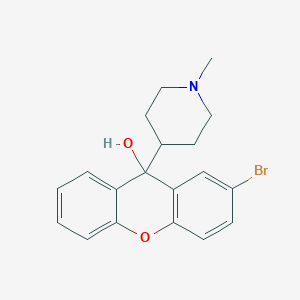

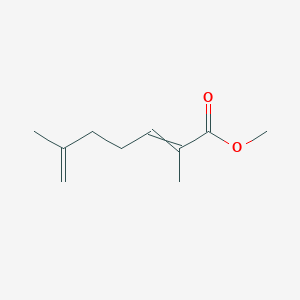
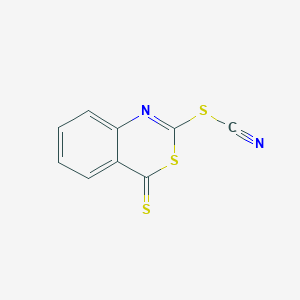


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
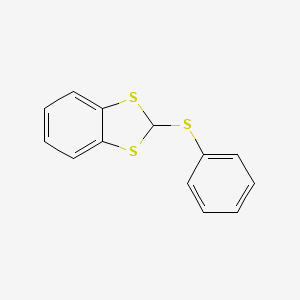
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
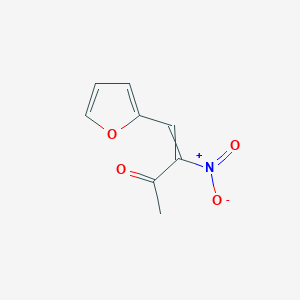
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
